5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-9(2-4-10)8-16-11-5-6-12-13(7-11)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWGJYGURVCFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 4-chlorobenzylamine with a suitable benzodiazepine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Amine Functional Group Reactivity
The secondary amine group in the (4-chlorophenyl)methylamino moiety participates in classical amine reactions:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides. For example, similar benzimidazolones undergo alkylation with methyl iodide in basic media to yield N-alkylated derivatives.
-
Schiff Base Formation : Condenses with aldehydes/ketones to form imines, as observed in related compounds used for antimicrobial agent synthesis .
Table 1: Amine-Driven Reactions in Benzimidazolone Derivatives
| Reaction Type | Reagents/Conditions | Product Example | Source |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated derivative | |
| Acylation | Acetyl chloride, Et₃N | Acetamide analog |
Chlorophenyl Substituent Reactivity
The 4-chlorophenyl group undergoes electrophilic aromatic substitution (EAS) and nucleophilic substitution (SNAr) under specific conditions:
-
EAS : Bromination or nitration occurs at the para position relative to the chlorine atom due to its electron-withdrawing nature .
-
SNAr : Chlorine substitution with nucleophiles (e.g., -OH, -NH₂) requires activation by electron-deficient aromatic systems, as seen in analogs like 5-{[(4-fluorophenyl)methyl]amino} derivatives.
Benzimidazolone Core Reactivity
The fused benzimidazolone ring exhibits the following behaviors:
-
Ring-Opening : Under strong acidic (HCl) or basic (NaOH) conditions, the ring cleaves to form diamines or urea derivatives .
-
Cyclization : Reacts with carbonyl compounds (e.g., aldehydes) to form fused heterocycles, a strategy used in antimicrobial agent synthesis .
Table 2: Benzimidazolone Ring Transformations
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 12 hrs | 1,2-Diamine intermediate | |
| Base-Induced Opening | 2M NaOH, 80°C, 6 hrs | Urea derivative |
Cross-Coupling Reactions
The aromatic system participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, halogenated analogs undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl structures .
Biological Activity-Driven Modifications
Reactivity studies are often guided by pharmacological objectives:
-
Phospholipase A2 Inhibition : Chlorophenyl analogs are modified to enhance binding to enzyme active sites, as seen in anti-inflammatory drug candidates .
-
Anthelmintic Activity : Structural tweaks (e.g., substituting chlorine with fluorine) optimize activity against parasitic nematodes .
Comparative Reactivity with Structural Analogs
Key differences emerge when comparing with halogenated derivatives:
| Compound | Chlorine Reactivity | Amine Reactivity | Ring Stability |
|---|---|---|---|
| 5-[(4-chlorophenyl)methylamino] | High (SNAr) | Moderate | Acid-sensitive |
| 5-[(4-fluorophenyl)methylamino] | Low (EAS-dominated) | High | Base-sensitive |
| 5-[(phenyl)methylamino] (non-halogen) | N/A | High | Stable |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibit antimicrobial properties. Studies have shown that benzodiazole derivatives can inhibit bacterial growth and have potential as antibacterial agents. The mechanism often involves interference with bacterial enzyme activity or cell wall synthesis .
Anticancer Activity
There is growing interest in the anticancer potential of benzodiazole derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. The specific interactions with molecular targets like kinases or transcription factors are areas of active investigation .
Neuroprotective Effects
Recent investigations into neurodegenerative diseases have highlighted the potential of compounds like this compound as neuroprotective agents. These compounds may inhibit enzymes such as monoamine oxidase and cholinesterase, which are implicated in neurodegenerative processes. Their ability to cross the blood-brain barrier enhances their therapeutic prospects for conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzodiazole derivatives against common pathogens. The results indicated that certain modifications to the benzodiazole structure significantly enhanced antibacterial efficacy. Specifically, compounds with electron-withdrawing groups showed improved potency against Gram-positive bacteria .
Case Study 2: Anticancer Mechanism Exploration
In vitro studies demonstrated that a derivative of this compound effectively inhibited cancer cell proliferation in several lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression. Further molecular docking studies suggested strong binding affinity to key oncogenic proteins .
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its interaction with GABA receptors may differ slightly from other benzodiazepines, leading to variations in its therapeutic effects and side effect profile.
Biological Activity
5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound belonging to the benzodiazepine class, recognized for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 878713-73-6
- Molecular Formula : C14H12ClN3O
The compound features a benzodiazepine core structure, which is known to interact with GABA receptors in the central nervous system, influencing neurotransmission and exhibiting anxiolytic and sedative effects.
The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This mechanism underpins its potential use in treating anxiety disorders and related conditions.
Anxiolytic and Sedative Effects
Research indicates that benzodiazepine derivatives like this compound exhibit significant anxiolytic and sedative properties. These effects are attributed to their ability to modulate GABA-A receptor activity, which plays a crucial role in anxiety regulation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally similar to this compound. For example, derivatives of N-phenylbenzamide have demonstrated broad-spectrum antiviral effects against various viruses such as HIV and HBV by increasing intracellular levels of APOBEC3G (A3G), an important factor in viral replication inhibition .
In Vitro Studies
In vitro assays have shown that compounds related to this compound can significantly inhibit cell proliferation in cancer cell lines. The cytotoxicity profile is often assessed using MTT assays to determine the IC50 values for various cell types.
Animal Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. For instance, studies involving mouse models have indicated that treatment with this compound can lead to reduced anxiety-like behaviors when compared to control groups. Such findings support its potential application in clinical settings for anxiety disorders.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anxiolytic | Reduces anxiety symptoms via GABA receptor modulation |
| Sedative | Induces sedation through enhanced GABAergic activity |
| Antiviral | Potential activity against HBV and HIV through modulation of A3G levels |
| Cytotoxic | Exhibits cytotoxic effects on cancer cell lines in vitro |
Q & A
Basic: What are the optimal synthetic routes for 5-{[(4-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one?
Answer:
The synthesis typically involves cyclocondensation or Mannich-type reactions. For example:
- Step 1: React 2,3-dihydro-1H-1,3-benzodiazol-2-one with 4-chlorobenzylamine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux in ethanol.
- Step 2: Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Yields range from 50–70%, depending on reaction time and catalyst loading .
- Validation: Confirm purity using HPLC (C18 column, mobile phase: acetonitrile/water 60:40, UV detection at 254 nm) .
Basic: How to characterize the structural integrity of this compound?
Answer:
Use a multi-technique approach:
- NMR: and NMR to confirm the benzodiazol-2-one scaffold and 4-chlorophenylmethylamino substitution (e.g., aromatic protons at δ 7.2–7.4 ppm, NH resonance at δ 5.8–6.2 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 316.08) .
- X-ray Crystallography: Resolve crystal structure to confirm bond angles and stereochemistry, if single crystals are obtainable .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- GABA-A Receptor Binding: Radioligand displacement assays using -flunitrazepam to measure IC₅₀ values. Compare affinity to diazepam as a reference .
- Cytotoxicity Screening: MTT assay in neuroblastoma cell lines (e.g., SH-SY5Y) to assess acute toxicity at concentrations ≤10 μM .
- Metabolic Stability: Incubate with liver microsomes (human or rat) to calculate intrinsic clearance (CLint) .
Advanced: How to resolve contradictory data in GABA-A receptor subtype selectivity studies?
Answer:
Contradictions may arise from differences in receptor subunit composition (e.g., α1 vs. α5 subunits). Methodological solutions:
- Use Recombinant Receptors: Transfect HEK293 cells with specific GABA-A subunit combinations (e.g., α1β2γ2 vs. α5β3γ2) and perform patch-clamp electrophysiology to measure current potentiation .
- Molecular Docking: Compare binding poses in silico using GABA-A receptor crystal structures (PDB ID: 6HUP) to identify key interactions (e.g., hydrogen bonding with His102) .
Advanced: What in vivo models are appropriate for studying metabolic pathways?
Answer:
- Rodent Models: Administer the compound (5 mg/kg, i.p.) to Sprague-Dawley rats. Collect plasma and tissues (liver, brain) at 0.5, 1, 2, 4, and 8 h post-dose.
- Metabolite Identification: Use LC-QTOF-MS to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns to synthetic standards .
- Enzyme Inhibition: Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic dependence .
Advanced: How to address discrepancies in long-term efficacy studies?
Answer:
Discrepancies may stem from tolerance development or receptor downregulation. Experimental strategies:
- Chronic Dosing Models: Treat mice for 14 days (10 mg/kg/day, oral). Monitor behavioral responses (e.g., elevated plus maze) weekly. Compare acute vs. chronic effects .
- Receptor Density Analysis: Perform -Ro15-4513 autoradiography on brain sections to quantify GABA-A receptor expression post-treatment .
- Transcriptomics: Use RNA-seq to identify changes in GABA-A subunit mRNA levels in the hippocampus .
Advanced: What strategies mitigate off-target effects in functional studies?
Answer:
- Counter-Screening: Test against related receptors (e.g., GABA-B, NMDA) at 10 μM to rule out cross-reactivity .
- Knockout Models: Use GABA-A α1 subunit knockout mice to isolate subtype-specific effects .
- Proteomics: Perform affinity pulldown assays with the compound-bound resin to identify non-GABA-A interactors (e.g., serum albumin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
